Cas no 152831-79-3 (A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)
![A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER structure](https://ja.kuujia.com/scimg/cas/152831-79-3x500.png)
A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER 化学的及び物理的性質
名前と識別子
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- A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER
- ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate
- (Z)-ethyl 2-hydroxy-3-(imidazo[1,2-a]pyridin-3-yl)acrylate
- IMidazo[1,2-a]pyridine-3-propanoic acid, a-oxo-, ethyl ester
- Imidazo[1,2-a]pyridine-3-propanoic acid, α-oxo-, ethyl ester
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- インチ: 1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-13-11-5-3-4-6-14(9)11/h3-6,8H,2,7H2,1H3
- InChIKey: FUQCQBBJCQPCJN-UHFFFAOYSA-N
- ほほえんだ: C12=NC=C(CC(=O)C(OCC)=O)N1C=CC=C2
A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00965570-1g |
Imidazo[1,2-a]pyridine-3-propanoic acid, a-oxo-, ethyl ester |
152831-79-3 | 95% | 1g |
¥3255.0 | 2023-04-01 |
A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTERに関する追加情報
A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER: A Comprehensive Overview
The compound with CAS No. 152831-79-3, known as A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are well-known for their versatile applications in drug discovery and advanced material synthesis.
Imidazo[1,2-a]pyridine is a heterocyclic aromatic system characterized by its unique electronic properties and structural flexibility. The presence of the oxo group at the 1-position further enhances its reactivity and functionalization potential. The propionic acid ethyl ester moiety attached at the 3-position introduces additional functional groups, enabling further chemical modifications and applications.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in the development of novel pharmaceutical agents. For instance, researchers have explored the potential of these compounds as kinase inhibitors, which are crucial in targeting various oncogenic pathways. The A-OXO substitution in this compound has been shown to significantly improve its binding affinity to specific protein targets, making it a promising candidate for anti-cancer drug development.
In addition to its medicinal applications, A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER has also found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in nanotechnology have further expanded its potential applications in the development of advanced materials with tailored electronic properties.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by the introduction of the oxo group and subsequent functionalization with the propionic acid ethyl ester moiety. Researchers have optimized these synthetic routes to enhance yield and purity, ensuring scalability for industrial applications.
From a structural perspective, A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER exhibits a planar aromatic system with conjugated π-electrons, which contributes to its high stability and reactivity. The ethyl ester group provides additional solubility and compatibility with various chemical reactions, making it easier to incorporate into larger molecular frameworks.
Recent research has also focused on the photophysical properties of this compound. Studies have demonstrated that it exhibits strong fluorescence under UV light, making it a potential candidate for use in sensors and imaging agents. Furthermore, its ability to form self-assembled structures has opened new avenues for its application in nanotechnology and supramolecular chemistry.
In conclusion, A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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